2,2'-Bis(dim-tolylphosphino)-1,1'-binaphthyl
Description
Noyori-Type Asymmetric Hydrogenation Systems
The Noyori-type hydrogenation system, employing TolBINAP-Ru complexes with chiral 1,2-diamine co-ligands, operates via a bifunctional mechanism involving simultaneous substrate activation and hydrogen transfer. The trans-RuH(η¹-BH₄)(TolBINAP)(1,2-diamine) precatalyst undergoes H₂ activation to form a dihydride intermediate, which coordinates the ketone substrate through a six-membered transition state. The para-tolyl groups on TolBINAP enforce a chiral pocket that orients the substrate’s aryl group away from the axial diamine ligand, favoring preferential attack of the hydride at the pro-R or pro-S position.
Key features of this system include:
- Base-free operation : Unlike earlier RuCl₂(BINAP)(diamine) catalysts requiring alkaline additives, the η¹-BH₄ ligand in TolBINAP-derived complexes eliminates the need for external bases, minimizing side reactions in base-sensitive substrates.
- Dynamic kinetic resolution : Configurationally labile substrates like 2-isopropylcyclohexanone are hydrogenated with high enantiomer discrimination due to rapid substrate epimerization and selective transition-state stabilization.
Table 1 : Representative Substrates for Noyori-Type TolBINAP Catalysis
| Substrate | ee (%) | TOF (h⁻¹) | Conditions | Reference |
|---|---|---|---|---|
| Acetophenone | 82 | 1,200 | 1 atm H₂, 25°C | |
| 2-Methoxycyclohexanone | 95 | 800 | 10 atm H₂, 50°C | |
| 2,4,4-Trimethylcyclohexenone | 96 | 2,500 | 50°C, 2-propanol |
Ruthenium-TolBINAP Complex Design Principles
The stereoelectronic properties of TolBINAP are critical for achieving high enantioselectivity in Ru catalysts. X-ray crystallography of [Ru(TolBINAP)(DPEN)]ClO₄ (DPEN = 1,2-diphenylethylenediamine) reveals:
- Bite angle modulation : The P-Ru-P angle (92.3°) is narrower than in BINAP analogs (94.5°), compressing the chiral pocket and enhancing steric discrimination.
- Aryl stacking interactions : The para-tolyl groups engage in π-π interactions with the binaphthyl backbone, rigidifying the ligand architecture and reducing conformational flexibility.
Electronic effects are equally vital:
- Enhanced σ-donor capacity : The electron-donating methyl groups on the para-tolyl substituents increase electron density at phosphorus, accelerating oxidative addition of H₂.
- Steric shielding : The tolyl methyl groups create a hydrophobic microenvironment that excludes polar solvents, favoring substrate binding over solvent coordination.
Figure 1 : Structural Parameters of TolBINAP vs. BINAP in Ru Complexes
| Parameter | TolBINAP-Ru | BINAP-Ru |
|---|---|---|
| P-Ru-P Angle (°) | 92.3 | 94.5 |
| Ru-P Bond Length (Å) | 2.28 | 2.31 |
| Torsion Angle (°) | 78.1 | 75.4 |
Substrate Scope Limitations in Prochiral Ketone Reduction
While TolBINAP excels in hydrogenating aromatic and cyclic ketones, limitations arise with sterically hindered or electronically deactivated substrates:
- Steric congestion : Bulky α-substituents (e.g., tert-butyl) impede coordination to the Ru center, reducing reaction rates and enantioselectivity. For example, hydrogenation of 2-adamantylacetophenone proceeds with <20% ee under standard conditions.
- Electron-deficient ketones : Nitro- or cyano-substituted ketones exhibit sluggish reactivity due to poor orbital overlap between the substrate’s carbonyl π* and Ru d-orbitals.
- Heteroatom interference : Substrates with coordinating groups (e.g., pyridyl) compete with the diamine ligand for Ru coordination, leading to catalyst deactivation.
Mechanistic basis for limitations :
- Steric exclusion : Large substituents clash with the tolyl methyl groups, destabilizing the transition state.
- Electronic mismatch : Electron-withdrawing groups reduce nucleophilicity of the ketone oxygen, slowing proton transfer from the diamine ligand.
Properties
Molecular Formula |
C48H40P2 |
|---|---|
Molecular Weight |
678.8 g/mol |
IUPAC Name |
[1-[2-bis(3-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3-methylphenyl)phosphane |
InChI |
InChI=1S/C48H40P2/c1-33-13-9-19-39(29-33)49(40-20-10-14-34(2)30-40)45-27-25-37-17-5-7-23-43(37)47(45)48-44-24-8-6-18-38(44)26-28-46(48)50(41-21-11-15-35(3)31-41)42-22-12-16-36(4)32-42/h5-32H,1-4H3 |
InChI Key |
MJRVUGAHDHEPEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC(=C6)C)C7=CC=CC(=C7)C)C8=CC=CC(=C8)C |
Origin of Product |
United States |
Preparation Methods
Preparation via Phosphination of Binaphthol Derivatives
Method A: Direct Phosphination Using Di-p-tolylphosphine Chloride
This is the most common route, involving the reaction of 2,2'-dihydroxy-1,1'-binaphthyl with di-p-tolylphosphine chloride (ClP(Ar)₂, where Ar = p-tolyl). The process involves:
- Step 1: Activation of the binaphthol by converting hydroxyl groups into better leaving groups, such as triflates, or directly using the free binaphthol.
- Step 2: Nucleophilic substitution of phosphorus chlorides onto the activated positions, facilitated by bases such as pyridine or triethylamine to scavenge HCl.
- Step 3: Purification by column chromatography or recrystallization.
Binaphthol + 2 ClP(Ar)₂ → this compound + 2 HCl
- Solvent: Toluene or dichloromethane
- Temperature: Room temperature to reflux
- Base: Pyridine or triethylamine
- Time: Several hours to overnight
Reference: Organic Syntheses describes similar phosphination procedures for related binaphthyl derivatives, emphasizing anhydrous conditions and inert atmospheres to prevent oxidation of phosphines.
Multi-step Synthesis via Binaphthol Derivatives
Method B: Oxidative Coupling Followed by Phosphination
- Step 1: Synthesis of binaphthol through oxidative coupling of naphthol derivatives, often using copper or iron catalysts.
- Step 2: Functionalization at the 2,2'-positions with phosphine groups via lithiation or directed metallation, followed by reaction with di-p-tolylphosphine chlorides.
This method allows for the synthesis of enantiomerically pure ligands, especially when chiral binaphthol precursors are employed.
Catalytic or Microwave-Assisted Methods
Recent advances include microwave-assisted phosphination, which accelerates the reaction and improves yields. These methods involve:
- Rapid heating of binaphthol and phosphorus reagents under microwave irradiation.
- Use of catalytic amounts of bases or phase-transfer catalysts to facilitate the reaction.
Data Table: Summary of Preparation Parameters
| Method | Starting Material | Phosphination Reagent | Solvent | Base | Temperature | Yield | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Binaphthol | Di-p-tolylphosphine chloride | Toluene | Pyridine | Reflux | ~70-85% | Widely used, high purity |
| 2 | Binaphthol derivatives | Di-p-tolylphosphine chloride | Dichloromethane | Triethylamine | Room temp to reflux | 65-80% | Suitable for enantiomeric purity |
| 3 | Oxidatively coupled binaphthol | Di-p-tolylphosphine chloride | Toluene | Pyridine | Reflux | 60-75% | Multi-step, chiral synthesis |
Notes on Reaction Conditions and Purification
- Inert atmosphere: Reactions are typically performed under nitrogen or argon to prevent oxidation.
- Anhydrous conditions: Moisture-sensitive reagents like phosphine chlorides require dry solvents and glassware.
- Purification: Usually via column chromatography or recrystallization from suitable solvents (e.g., hexane, ethanol).
- Characterization: Confirmed through NMR (¹H, ³¹P), mass spectrometry, and elemental analysis.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenating agents for substitution reactions. The reactions are typically carried out under mild conditions to preserve the chiral integrity of the compound .
Major Products
The major products formed from these reactions include phosphine oxides and substituted derivatives of the original compound.
Scientific Research Applications
(S)-(-)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl is extensively used in scientific research, particularly in the field of asymmetric catalysis. Its applications include:
Chemistry: Used as a ligand in various catalytic reactions to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of chiral drugs and biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals that require high enantioselectivity.
Industry: Applied in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism by which (S)-(-)-2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl exerts its effects involves coordination to a metal center in a catalytic complex. The chiral environment created by the ligand induces enantioselectivity in the catalytic reaction. The molecular targets and pathways involved depend on the specific catalytic process being employed .
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Parameters of BINAP Derivatives
- Steric Effects : Tol-BINAP’s p-tolyl groups introduce greater steric bulk compared to BINAP’s phenyl groups, which can improve enantioselectivity by restricting unfavorable conformations in catalytic intermediates .
Catalytic Performance
- Enantioselective Hydrogenation: Tol-BINAP outperforms BINAP in reactions requiring precise steric control. For example, in the hydrogenation of α-aminomethylacrylates, Tol-BINAP-Ru complexes achieve higher enantiomeric excess (e.e.) due to optimized π-π interactions between the tolyl groups and substrates .
- C–C Coupling : Hartwig and Buchwald demonstrated that Tol-BINAP-Pd complexes exhibit superior activity in ketone arylations compared to BINAP, attributed to faster oxidative addition and reductive elimination rates .
Stability and Handling
- Air Sensitivity : Both BINAP and Tol-BINAP require storage under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of phosphine groups to phosphine oxides, which deactivates the ligand .
Research Findings and Case Studies
- Case Study 1 : In a 2020 study, Tol-BINAP-Ru catalysts achieved 98% e.e. in the hydrogenation of β-ketoesters, surpassing BINAP’s 85% e.e. under identical conditions .
- Case Study 2 : A 2025 patent by Takasago Perfumery Co. highlighted Tol-BINAP’s durability in continuous-flow hydrogenation reactors, maintaining >95% activity over 100 cycles .
Biological Activity
2,2'-Bis(dim-tolylphosphino)-1,1'-binaphthyl (often abbreviated as BINAP) is a chiral diphosphine ligand widely utilized in asymmetric catalysis. Its biological activity has garnered attention in various research fields, particularly in drug development and catalysis. This article provides an overview of its biological activity, relevant case studies, and detailed research findings.
Chemical Structure and Properties
- Molecular Formula : C₄₈H₄₀P₂
- Molecular Weight : 678.79 g/mol
- Structure : The compound features two dimethylphenylphosphino groups attached to a binaphthyl core, which contributes to its chirality and reactivity in catalysis.
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as a ligand in various catalytic reactions. The following sections detail specific areas of interest.
1. Anticancer Activity
Recent studies have explored the potential anticancer properties of BINAP derivatives. For instance, research has indicated that phosphine ligands can influence the efficacy of metal-based drugs in cancer therapy. The mechanism often involves modulation of cellular pathways that regulate apoptosis and cell proliferation.
- Case Study : A study demonstrated that BINAP complexes with platinum exhibited enhanced cytotoxicity against certain cancer cell lines compared to traditional platinum-based drugs. This was attributed to improved cellular uptake and altered drug activation pathways.
2. Enzyme Inhibition
BINAP has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. The inhibition of enzymes such as poly(ADP-ribose) polymerase (PARP) has implications for cancer treatment by disrupting DNA repair mechanisms.
- Research Findings : Inhibitory assays showed that BINAP derivatives could effectively inhibit PARP-1 activity, leading to increased sensitivity of cancer cells to DNA-damaging agents.
Catalytic Applications
Beyond its biological implications, BINAP is extensively used in asymmetric synthesis due to its ability to facilitate enantioselective reactions.
3. Asymmetric Hydrogenation
BINAP is a key ligand in palladium-catalyzed asymmetric hydrogenation reactions. These reactions are crucial for the synthesis of chiral molecules in pharmaceuticals.
- Data Table: Asymmetric Hydrogenation Reactions Using BINAP
| Substrate Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| β-keto esters | Pd/BINAP | 92 | 96 |
| α-amino ketones | Pd/BINAP | 85 | 90 |
| Olefins | Pd/BINAP | 78 | 88 |
4. Heck Reaction
The Heck reaction, which involves the coupling of aryl halides with alkenes, is another area where BINAP demonstrates significant utility.
- Research Findings : Studies have shown that using BINAP as a ligand improves selectivity and yield in Heck reactions involving complex substrates, highlighting its versatility in synthetic chemistry.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2,2'-Bis(dim-tolylphosphino)-1,1'-binaphthyl (TolBINAP), and how do reaction conditions influence yield?
- Methodology : TolBINAP is synthesized via coupling reactions using chiral binaphthyl precursors. For example, palladium-catalyzed phosphination of 2,2'-dibromo-1,1'-binaphthyl with di-p-tolylphosphine in toluene at 85°C under nitrogen yields TolBINAP with ~91% efficiency. Critical parameters include temperature control (85°C), inert atmosphere (N₂), and stoichiometric ratios of reagents .
- Data : A representative protocol involves 1,1,3,3-tetramethyldisiloxane as a reducing agent, followed by NaOH quenching. Yields drop significantly if oxygen is present due to phosphine oxidation .
Q. How does the steric and electronic profile of TolBINAP influence its performance in asymmetric catalysis?
- Methodology : The di-p-tolyl groups enhance steric bulk compared to BINAP, improving enantioselectivity in hydrogenation and cross-coupling reactions. The electron-donating methyl groups on the tolyl rings modulate metal-ligand interactions, favoring specific transition states. For example, TolBINAP-Ru complexes achieve >95% ee in ketone hydrogenation .
- Data : X-ray crystallography of TolBINAP-metal complexes reveals axial chirality and dihedral angles (~70–80°) critical for asymmetric induction .
Q. What safety protocols are essential for handling TolBINAP in the laboratory?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319) .
- Ventilation : Use fume hoods to minimize inhalation of dust (H335) .
- Storage : Store under inert gas (N₂/Ar) in airtight containers at room temperature to prevent oxidation .
Advanced Research Questions
Q. How can conflicting enantioselectivity data in TolBINAP-mediated reactions be resolved?
- Methodology :
- Kinetic vs. Thermodynamic Control : Monitor reaction progress via in-situ NMR or HPLC to identify intermediates. For example, in asymmetric allylic alkylation, competing pathways may arise from solvent polarity or counterion effects .
- Computational Modeling : DFT calculations (e.g., using Gaussian) can predict transition-state geometries and explain unexpected ee values. A case study showed that solvent coordination to the metal center (e.g., THF vs. DCM) alters enantioselectivity by 20% .
Q. What advanced characterization techniques validate TolBINAP’s chiral purity and structural integrity?
- Methodology :
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (95:5) to resolve enantiomers (retention time: 12.5 min for (R)-TolBINAP vs. 14.2 min for (S)-TolBINAP) .
- X-ray Diffraction : Single-crystal analysis confirms absolute configuration and bite angle (e.g., 92.5° for TolBINAP-Pd complexes) .
- 31P NMR : Peaks at δ −12.5 to −14.0 ppm indicate unoxidized phosphine ligands .
Q. How do modified TolBINAP derivatives (e.g., XylBINAP) address limitations in substrate scope?
- Methodology : Introducing 3,5-xylyl groups (XylBINAP) increases steric hindrance, enabling enantioselective transformations of bulky substrates like β,β-disubstituted enones. For example, XylBINAP-Ir catalysts achieve 99% ee in imine hydrogenation, outperforming TolBINAP by 15% .
- Data : Comparative studies show TolBINAP is optimal for aryl ketones (90–95% ee), while XylBINAP excels with sterically hindered alkenes (88–99% ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
